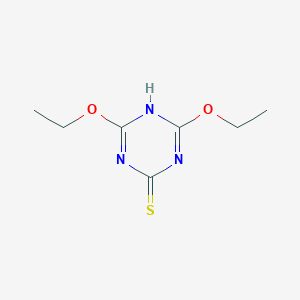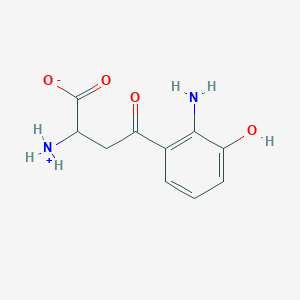
3-ヒドロキシキヌレニン
概要
説明
3-ヒドロキシキヌレニン (R,S) は、トリプトファン代謝の主要な経路であるキヌレニン経路の代謝産物です。この化合物は、免疫応答の調節や神経興奮性のモジュレーションなど、様々な生物学的プロセスにおいて重要な役割を果たしています。 神経変性疾患への関与と潜在的な神経毒性効果が知られています .
2. 製法
合成経路と反応条件: 3-ヒドロキシキヌレニン (R,S) は、キヌレニンのヒドロキシル化によって合成できます。この反応は通常、キヌレニン3-モノオキシゲナーゼ酵素によって触媒されます。 反応条件には、ニコチンアミドアデニンジヌクレオチドリン酸 (NADPH) や分子状酸素などの補酵素の存在が含まれることが多いです .
工業生産方法: 3-ヒドロキシキヌレニン (R,S) の工業生産には、キヌレニン3-モノオキシゲナーゼを過剰発現する遺伝子組み換え微生物を用いたバイオテクノロジー的手法が用いられる場合があります。 この方法により、制御された条件下で、化合物効率的かつスケーラブルに生産できます .
反応の種類:
酸化: 3-ヒドロキシキヌレニン (R,S) は、さらに酸化されてキサンチュレン酸を生成します。
還元: キヌレン酸を生成するように還元できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素や分子状酸素が含まれます。
還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。
置換: 置換反応には、様々な求核剤を使用できます.
主な生成物:
キサンチュレン酸: 酸化によって生成されます。
キヌレン酸: 還元によって生成されます.
4. 科学研究への応用
3-ヒドロキシキヌレニン (R,S) は、科学研究において様々な用途があります:
化学: 他の生物活性化合物の合成における前駆体として使用されます。
生物学: キヌレニン経路における役割と細胞代謝への影響について研究されています。
医学: アルツハイマー病やパーキンソン病などの神経変性疾患への関与について研究されています。また、これらの疾患のバイオマーカーとしての可能性も調査されています。
科学的研究の応用
Kynurenine, 3-hydroxy (R,S) has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other biologically active compounds.
Biology: The compound is studied for its role in the kynurenine pathway and its effects on cellular metabolism.
Medicine: Research focuses on its involvement in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. It is also investigated for its potential as a biomarker for these conditions.
Industry: The compound is used in the production of pharmaceuticals and as a research tool in drug development
作用機序
3-ヒドロキシキヌレニン (R,S) は、キヌレニン経路における様々な酵素や受容体との相互作用を通じて、主にその効果を発揮します。それは、キヌレニン3-モノオキシゲナーゼの基質として作用し、キノリン酸やキヌレン酸などの神経活性代謝産物の産生につながります。 これらの代謝産物は、N-メチル-D-アスパラギン酸 (NMDA) 受容体の活性を調節し、神経興奮性や免疫応答に影響を与えます .
類似化合物:
キヌレン酸: キヌレニン経路の神経保護代謝産物。
キノリン酸: NMDA 受容体アゴニストとして作用する神経毒性代謝産物。
キサンチュレン酸: 3-ヒドロキシキヌレニン (R,S) から生成される別の代謝産物。
比較: 3-ヒドロキシキヌレニン (R,S) は、代謝運命に応じて、神経毒性と神経保護の両方の役割を果たすユニークな化合物です。キヌレン酸は主に神経保護的であるのに対し、3-ヒドロキシキヌレニン (R,S) は保護的および有害な代謝産物の両方の生成につながる可能性があります。 この二面性により、神経変性疾患や免疫調節の研究において注目すべき化合物となっています .
Safety and Hazards
将来の方向性
The kynurenine pathway (KP) plays a critical role in generating cellular energy in the form of nicotinamide adenine dinucleotide (NAD+) . Because energy requirements are substantially increased during an immune response, the KP is a key regulator of the immune system . Novel therapeutic approaches targeting the KP are being discussed .
生化学分析
Biochemical Properties
3-Hydroxykynurenine interacts with various enzymes, proteins, and other biomolecules. It is a part of the kynurenine pathway, which is the primary route for tryptophan metabolism . The enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) are involved in the initial steps of this pathway .
Cellular Effects
3-Hydroxykynurenine has been found to have both neuroprotective and neurodegenerative effects . It can enhance retinal damage when its levels increase . In the context of inflammation, it has been observed to inhibit oxidation of low-density lipoprotein particles .
Molecular Mechanism
3-Hydroxykynurenine exerts its effects at the molecular level through various mechanisms. It has been found to target ionotropic glutamate receptors of the kainate receptor subclass, which restricts bacterial expansion in macrophages . It also has a role in maintaining mitochondrial redox homeostasis .
Temporal Effects in Laboratory Settings
The effects of 3-Hydroxykynurenine can change over time in laboratory settings. For instance, it has been observed that retinal damage or optic nerve lesion affects tryptophan metabolism via the kynurenine pathway .
Dosage Effects in Animal Models
In animal models, the effects of 3-Hydroxykynurenine vary with different dosages. Increased levels of 3-Hydroxykynurenine and Xanthurenic acid have been associated with enhanced tissue damage, whereas Kynurenic Acid and Kynurenine are protective .
Metabolic Pathways
3-Hydroxykynurenine is involved in the kynurenine pathway, a main route of tryptophan catabolism . This pathway connects quinolinic acid to tryptophan .
Transport and Distribution
The transport and distribution of 3-Hydroxykynurenine within cells and tissues are complex. It has been suggested that the harmful effects of free 3-Hydroxykynurenine are diminished by its sub-cellular compartmentalization .
Subcellular Localization
It has been suggested that sequestering of 3-Hydroxykynurenine enables the quenching of its toxicity through conversion to brown pigment or conjugation to proteins .
準備方法
Synthetic Routes and Reaction Conditions: Kynurenine, 3-hydroxy (R,S) can be synthesized through the hydroxylation of kynurenine. This reaction is typically catalyzed by the enzyme kynurenine 3-monooxygenase. The reaction conditions often involve the presence of cofactors such as nicotinamide adenine dinucleotide phosphate (NADPH) and molecular oxygen .
Industrial Production Methods: Industrial production of kynurenine, 3-hydroxy (R,S) may involve biotechnological approaches using genetically engineered microorganisms that overexpress kynurenine 3-monooxygenase. This method allows for the efficient and scalable production of the compound under controlled conditions .
Types of Reactions:
Oxidation: Kynurenine, 3-hydroxy (R,S) can undergo further oxidation to form xanthurenic acid.
Reduction: It can be reduced to form kynurenic acid.
Substitution: The compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products:
Xanthurenic acid: Formed through oxidation.
Kynurenic acid: Formed through reduction.
類似化合物との比較
Kynurenic acid: A neuroprotective metabolite in the kynurenine pathway.
Quinolinic acid: A neurotoxic metabolite that acts as an NMDA receptor agonist.
Xanthurenic acid: Another metabolite formed from kynurenine, 3-hydroxy (R,S).
Comparison: Kynurenine, 3-hydroxy (R,S) is unique in its dual role as both a neurotoxic and neuroprotective agent, depending on its metabolic fate. Unlike kynurenic acid, which is primarily neuroprotective, kynurenine, 3-hydroxy (R,S) can lead to the formation of both protective and harmful metabolites. This duality makes it a compound of significant interest in the study of neurodegenerative diseases and immune regulation .
特性
IUPAC Name |
2-amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c11-6(10(15)16)4-8(14)5-2-1-3-7(13)9(5)12/h1-3,6,13H,4,11-12H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKPUUFAIGNJHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)N)C(=O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862009 | |
| Record name | 2-Amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoicacid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Hydroxykynurenine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000732 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
484-78-6, 2147-61-7 | |
| Record name | 3-Hydroxykynurenine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=484-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxykynurenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxykynurenine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96400 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoicacid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxy-DL-kynurenine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HYDROXYKYNURENINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27723548JL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Hydroxykynurenine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000732 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
217 °C | |
| Record name | Hydroxykynurenine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000732 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 3-hydroxykynurenine (3OHKyn) readily reacts with proteins, particularly those found in the human lens, leading to several downstream effects. This reaction involves the amino groups of proteins, including lysine residues. []
A:
- Spectroscopic Data: 3OHKyn exhibits a characteristic absorption spectrum with a peak near 365 nm. [] Its oxidation product, xanthommatin, has an absorption peak over 400 nm. [] 3OHKyn can also form fluorescent products upon reaction with proteins or other compounds. [, ]
ANone: 3OHKyn exhibits varying stability depending on the surrounding conditions:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



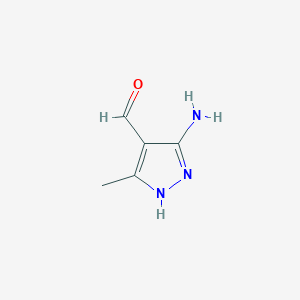

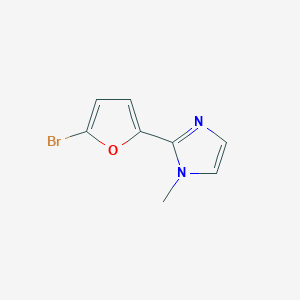
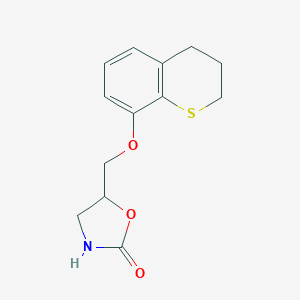
![N-{(2S)-1-[(3-Hydroxypropyl)amino]propan-2-yl}-4-methylbenzene-1-sulfonamide](/img/structure/B140685.png)

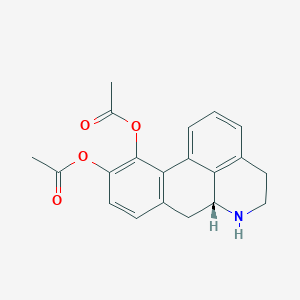

![[1,1'-Biphenyl]-4-carboximidamide](/img/structure/B140691.png)

![5-[(3-Bromophenyl)methyl]-1,3,5-triazinane-2-thione](/img/structure/B140694.png)

